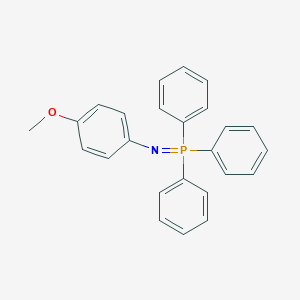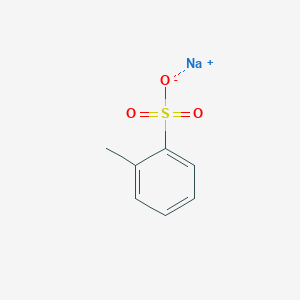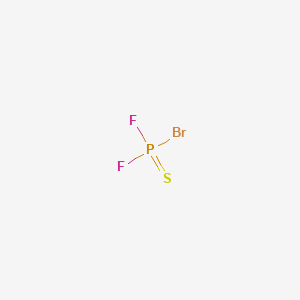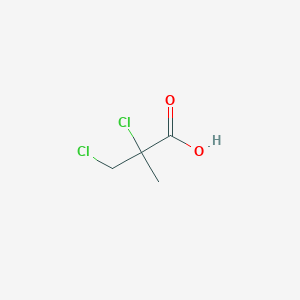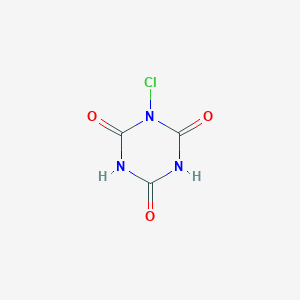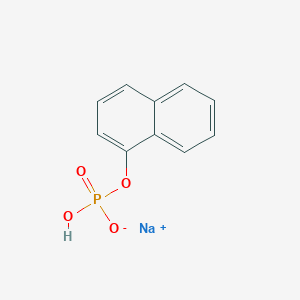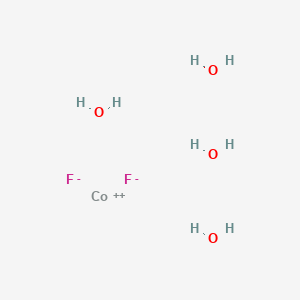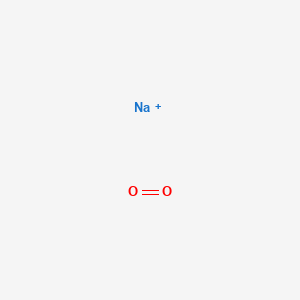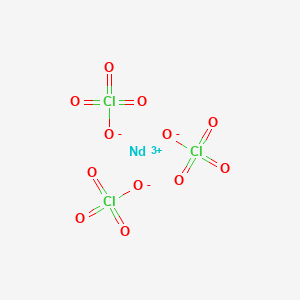
ネオジム(III)過塩素酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neodymium(3+) perchlorate is an inorganic compound that is a salt of neodymium and perchloric acid. It has the chemical formula Nd(ClO₄)₃ and is known for forming purple-pink, hydrated crystals. This compound is soluble in water and has various applications in scientific research and industry .
科学的研究の応用
Neodymium(3+) perchlorate has a wide range of applications in scientific research, including:
Biology: It is used in various biochemical assays and studies involving rare earth elements.
Medicine: Neodymium(3+) perchlorate is used in the development of certain medical imaging agents and therapeutic compounds.
Industry: It is used in the production of high-performance magnets, optical materials, and catalysts.
作用機序
Target of Action
Neodymium(3+) perchlorate is an inorganic compound, a salt of neodymium and perchloric acid . It is primarily used in the preparation of complexes of phosphine oxides . The primary targets of this compound are therefore phosphine oxide complexes .
Mode of Action
It is known to participate in the formation of complexes with phosphine oxides . This interaction likely involves the neodymium ion (Nd3+) and the perchlorate ion (ClO4-) interacting with the phosphine oxide to form a complex.
Biochemical Pathways
It is known that perchlorate ions can serve as a valuable electron acceptor for several lineages of bacteria . The perchlorate reduction pathway consists of two central enzymes: perchlorate reductase and chlorite dismutase .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in aqueous biological systems.
Result of Action
Its use in the preparation of phosphine oxide complexes suggests that it may play a role in facilitating certain chemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Neodymium(3+) perchlorate. For example, its solubility in water suggests that it may be more active and stable in aqueous environments . .
準備方法
Synthetic Routes and Reaction Conditions: Neodymium(3+) perchlorate can be synthesized by reacting neodymium oxide or neodymium hydroxide with perchloric acid. The reaction typically involves dissolving neodymium oxide or hydroxide in an aqueous solution of perchloric acid, followed by crystallization to obtain the desired product. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of pure neodymium(3+) perchlorate crystals .
Industrial Production Methods: In industrial settings, neodymium(3+) perchlorate is produced using similar methods but on a larger scale. The process involves the careful handling of perchloric acid due to its highly reactive and corrosive nature. The industrial production also emphasizes the purification of the final product to meet the required specifications for various applications .
化学反応の分析
Types of Reactions: Neodymium(3+) perchlorate undergoes several types of chemical reactions, including:
Oxidation: Neodymium(3+) perchlorate can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where neodymium is reduced from its +3 oxidation state to a lower oxidation state.
Substitution: This compound can participate in substitution reactions, where the perchlorate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include reducing agents such as hydrazine.
Reduction Reactions: Reducing agents like hydrogen gas or metals such as zinc can be used.
Substitution Reactions: Various anions like chloride or nitrate can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the products may include neodymium oxides, while in substitution reactions, the products may include neodymium chloride or neodymium nitrate .
類似化合物との比較
- Praseodymium(3+) perchlorate
- Samarium(3+) perchlorate
- Lanthanum(3+) perchlorate
Comparison: Neodymium(3+) perchlorate is unique due to its specific electronic configuration and the resulting chemical properties. Compared to praseodymium(3+) perchlorate and samarium(3+) perchlorate, neodymium(3+) perchlorate has distinct optical and magnetic properties, making it particularly valuable in applications such as high-performance magnets and optical materials .
特性
CAS番号 |
13498-06-1 |
|---|---|
分子式 |
ClHNdO4 |
分子量 |
244.70 g/mol |
IUPAC名 |
neodymium;perchloric acid |
InChI |
InChI=1S/ClHO4.Nd/c2-1(3,4)5;/h(H,2,3,4,5); |
InChIキー |
YAVANMAMUGOHNB-UHFFFAOYSA-N |
SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Nd+3] |
正規SMILES |
OCl(=O)(=O)=O.[Nd] |
Key on ui other cas no. |
13498-06-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


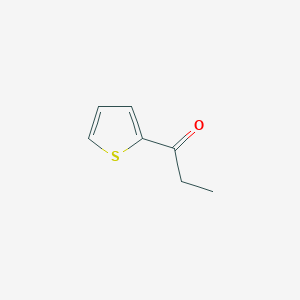
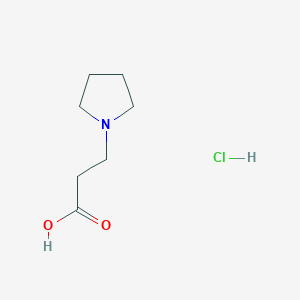
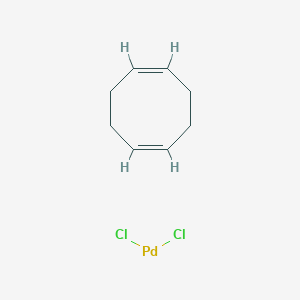
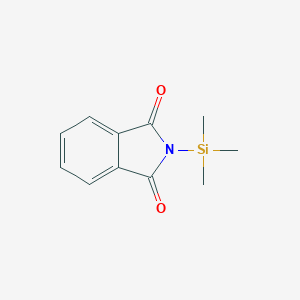
![Benzoic acid, 2-[(4-chlorophenyl)azo]-](/img/structure/B81806.png)
